molecular formula C10H9F3O2 B2724489 Ethyl 4-(difluoromethyl)-3-fluorobenzoate CAS No. 1417459-60-9

Ethyl 4-(difluoromethyl)-3-fluorobenzoate

Cat. No. B2724489
CAS RN: 1417459-60-9
M. Wt: 218.175
InChI Key: AZVATHSVUMTIIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While the exact molecular structure of Ethyl 4-(difluoromethyl)-3-fluorobenzoate is not provided in the search results, similar compounds such as 4-(Difluoromethyl)-3-ethyl-1-benzothiophene-6-carbaldehyde have been analyzed . These compounds often have a difluoromethyl group attached to a carbon atom in the molecule .

Scientific Research Applications

Antituberculosis Activity

  • Antimycobacterial Compounds : A study synthesized derivatives with the aim of evaluating their antimycobacterial activity against Mycobacterium tuberculosis, showing potential for new antituberculosis drugs (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorinated Heterocycles Synthesis

  • Versatile Intermediates for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been highlighted as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, emphasizing its utility in creating pharmacologically relevant compounds (Honey et al., 2012).

Fluorine Magnetic Resonance Studies

  • Fluorinated Acylchymotrypsins : Research into fluorine-substituted benzoyl chymotrypsins aimed at understanding the chemical shifts and molecular interactions within these compounds, providing insights into their biochemical behavior (Amshey & Bender, 1983).

Protein Labeling

  • Efficient Preparation for Protein Labeling : N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) was prepared through a concise method for labeling proteins like Avastin™, demonstrating its application in biological studies and medical imaging (Tang et al., 2008).

Fluorinated Liquid Crystals

  • Mesomorphic Properties of Fluorinated Compounds : The study of trifluoro-substituted benzoate derivatives revealed their mesomorphic properties and phase transitions, contributing to the development of materials with specific liquid crystalline behaviors (Cruz et al., 2001).

Environmental and Analytical Chemistry

  • Photocatalytic Profile of UV Filters : The environmental behavior and transformation products of UV filters, including Ethyl-4-aminobenzoate, were studied to assess their fate and potential impacts on environmental waters, highlighting the importance of understanding the environmental persistence and toxicity of chemical compounds (Li et al., 2017).

Mechanism of Action

Target of Action

Ethyl 4-(difluoromethyl)-3-fluorobenzoate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary targets of this compound are enzymes involved in the biochemical pathways of certain fungi, particularly those that act by inhibiting succinate dehydrogenase (SDHI) .

Mode of Action

The mode of action of this compound involves its interaction with these target enzymes. It binds to the active sites of these enzymes, inhibiting their function and disrupting the normal biochemical processes of the fungi. This results in the inhibition of fungal growth and reproduction .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of fungi. Specifically, it inhibits the succinate dehydrogenase enzyme, which plays a crucial role in the citric acid cycle, also known as the Krebs cycle . This cycle is essential for the production of ATP, the main energy source for cellular processes. By inhibiting this enzyme, this compound disrupts the energy production of the fungi, leading to their death .

Pharmacokinetics

Based on its chemical properties, it is expected to have a low aqueous solubility and a low volatility . These properties may impact its bioavailability, as well as its distribution within the environment and organisms .

Result of Action

The result of the action of this compound is the inhibition of fungal growth and reproduction. By disrupting the energy production of the fungi, it leads to their death . This makes it an effective fungicide, particularly against fungi that are resistant to other types of fungicides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . More research is needed to fully understand how these factors influence the action of this compound .

properties

IUPAC Name

ethyl 4-(difluoromethyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVATHSVUMTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417459-60-9
Record name ethyl 4-(difluoromethyl)-3-fluorobenzoate
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